molecular formula C12H15Cl3N2O2 B11983988 N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide CAS No. 303105-16-0

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide

Katalognummer: B11983988
CAS-Nummer: 303105-16-0
Molekulargewicht: 325.6 g/mol
InChI-Schlüssel: AKTIPKNJZLNYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a piperidine moiety, and a trichloromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with N-(2,2,2-trichloro-1-(piperidin-1-yl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dichloromethyl or monochloromethyl derivatives.

    Substitution: Piperidine derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-Trichloro-1-pyrrolidin-1-yl-ethyl)benzamide
  • 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)benzamide
  • N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)propionamide

Uniqueness

N-(2,2,2-Trichloro-1-(piperidin-1-yl)ethyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may contain different aromatic or heterocyclic rings.

Eigenschaften

CAS-Nummer

303105-16-0

Molekularformel

C12H15Cl3N2O2

Molekulargewicht

325.6 g/mol

IUPAC-Name

N-(2,2,2-trichloro-1-piperidin-1-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C12H15Cl3N2O2/c13-12(14,15)11(17-6-2-1-3-7-17)16-10(18)9-5-4-8-19-9/h4-5,8,11H,1-3,6-7H2,(H,16,18)

InChI-Schlüssel

AKTIPKNJZLNYPM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.